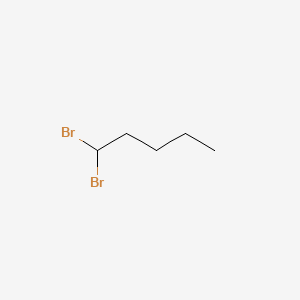

1,1-Dibromopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dibromopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLPUSMNBSNAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475645 | |

| Record name | 1,1-dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13320-56-4 | |

| Record name | 1,1-dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,1-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromopentane is a halogenated alkane with the chemical formula C₅H₁₀Br₂. As a geminal dibromide, its two bromine atoms are attached to the same carbon atom, a structural feature that imparts distinct chemical reactivity. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, safety considerations, and spectroscopic profile. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. It is important to note that while some experimental data is available, certain properties are estimated based on computational models.

Table 1: General Chemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₅H₁₀Br₂ |

| IUPAC Name | This compound |

| CAS Number | 13320-56-4 |

| Molecular Weight | 229.94 g/mol |

| Canonical SMILES | CCCCC(Br)Br |

| InChI Key | QBLPUSMNBSNAHZ-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 189 °C (estimated) | ChemicalBook |

| Melting Point | -28.63 °C (estimated) | ChemicalBook |

| Density | 1.654 g/cm³ (estimated) | ChemicalBook |

| Refractive Index | 1.4990 (estimated) | ChemicalBook |

| Solubility | Insoluble in water. | Inferred from properties of similar compounds |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties listed above are crucial for verifying and expanding upon the existing data. The following are generalized protocols that can be adapted for this compound.

1. Determination of Boiling Point (Micro Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of this compound (a few drops) is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

2. Determination of Density

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed again at a known temperature.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed at the same temperature.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at that temperature.

-

3. Determination of Refractive Index

-

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate.

-

The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

Synthesis of this compound

A common method for the synthesis of geminal dibromoalkanes, such as this compound, involves the reaction of an aldehyde with a brominating agent.

Reaction Scheme:

Synthesis of this compound from Pentanal.

Experimental Protocol: Synthesis of gem-Dibromoalkanes from Aldehydes

-

Principle: This method involves the conversion of an aldehyde to a gem-dibromoalkane using reagents like phosphorus tribromide and bromine.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Procedure (General):

-

The aldehyde (e.g., pentanal) is placed in the reaction flask, typically with a suitable solvent.

-

The flask is cooled in an ice bath.

-

A solution of the brominating agents (e.g., a mixture of phosphorus tribromide and bromine) is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.

-

The reaction is then quenched, typically by pouring it onto ice water.

-

The product is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.

-

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

The proton on the carbon bearing the two bromine atoms (C1) is expected to be a triplet, shifted significantly downfield (around δ 5.5-6.0 ppm) due to the strong deshielding effect of the two bromine atoms.

-

The methylene (B1212753) protons on C2 will appear as a multiplet, coupled to the protons on C1 and C3.

-

The methylene protons on C3 and C4 will appear as multiplets.

-

The terminal methyl protons on C5 will appear as a triplet.

¹³C NMR Spectroscopy (Predicted)

-

The carbon atom bonded to the two bromine atoms (C1) will be significantly deshielded and appear at a low field (around δ 40-50 ppm).

-

The other carbon signals (C2, C3, C4, and C5) will appear at higher fields, with their chemical shifts influenced by their distance from the electronegative bromine atoms.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).

-

C-Br stretching: A strong absorption in the 500-600 cm⁻¹ region is characteristic of alkyl bromides.

Mass Spectrometry (Predicted)

-

The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Common fragmentation patterns would involve the loss of a bromine atom (M-Br) and cleavage of the carbon-carbon bonds.

Safety and Handling

-

Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Logical Relationship of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

Interrelation of this compound Properties.

Conclusion

This technical guide provides a summary of the currently available information on the chemical and physical properties of this compound. While estimated data provides a useful starting point, further experimental verification of its physical properties and detailed spectroscopic analysis are necessary for a more complete understanding of this compound. The provided synthesis protocol offers a viable route for its preparation, enabling further research into its reactivity and potential applications in organic synthesis and drug development. Researchers are advised to exercise caution and adhere to standard laboratory safety practices when handling this compound.

References

An In-depth Technical Guide to 1,1-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dibromopentane, including its chemical identity, physical properties, synthesis, and spectroscopic data. The information is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical Identity and Physical Properties

IUPAC Name: this compound[1] CAS Number: 13320-56-4[1]

This compound is a geminal dihalide, meaning both bromine atoms are attached to the same carbon atom. This structure significantly influences its chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | PubChem[1] |

| Molecular Weight | 229.94 g/mol | PubChem[1] |

| Appearance | Not specified; likely a liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified | - |

Synthesis of this compound

A common method for the synthesis of gem-dibromoalkanes such as this compound is the reaction of an aldehyde with a brominating agent. In this case, pentanal would be the appropriate starting material.

General Experimental Protocol: Synthesis from Pentanal

This protocol is a general procedure for the synthesis of gem-dibromoalkanes from aldehydes and can be adapted for the preparation of this compound.

Materials:

-

Pentanal

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dichloromethane (CH₂Cl₂) (or another suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add carbon tetrabromide to the cooled solution with stirring.

-

To this mixture, add pentanal dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Diagram 1: Synthesis of this compound from Pentanal

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ (C5) | ~0.9 | Triplet (t) | 3H |

| CH₂ (C4) | ~1.4 | Sextet | 2H |

| CH₂ (C3) | ~1.6 | Quintet | 2H |

| CH₂ (C2) | ~2.1 | Quartet | 2H |

| CHBr₂ (C1) | ~5.8 | Triplet (t) | 1H |

Note: These are predicted values and may differ from experimental data.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C5 (CH₃) | ~14 |

| C4 (CH₂) | ~22 |

| C3 (CH₂) | ~33 |

| C2 (CH₂) | ~40 |

| C1 (CHBr₂) | ~45 |

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Bond | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H (alkane stretch) | 2850-3000 | Strong |

| C-H (bend) | 1375-1470 | Medium |

| C-Br (stretch) | 500-600 | Strong |

Mass Spectrometry (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Fragmentation Pathways:

-

Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromoalkanes, leading to a [M-Br]⁺ ion.

-

Alpha-cleavage: Cleavage of the C1-C2 bond can occur.

-

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule.

Diagram 2: Predicted Mass Spectrum Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound.

References

Synthesis of 1,1-Dibromopentane from Pentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 1,1-dibromopentane from pentanal. The methodologies presented are based on established chemical transformations and provide a comprehensive overview of the synthesis, including experimental protocols, data presentation, and reaction mechanisms. The guide explores both a two-step approach via a gem-dibromoalkene intermediate and direct one-pot conversion methods.

Executive Summary

The synthesis of this compound, a valuable building block in organic synthesis, can be efficiently achieved from pentanal. This guide outlines two effective routes:

-

Two-Step Synthesis via Corey-Fuchs Reaction and Subsequent Reduction: This pathway involves the initial conversion of pentanal to 1,1-dibromo-1-pentene (B8373773) using the Corey-Fuchs reaction, followed by the selective catalytic hydrogenation of the carbon-carbon double bond to yield the desired this compound.

-

Direct One-Pot Synthesis: This approach focuses on the direct conversion of pentanal to this compound in a single synthetic operation. Promising methodologies for this transformation include the use of phosphorus pentabromide (PBr₅) or a reagent system composed of tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602).

This document provides detailed experimental procedures for these methods, summarizes key quantitative data, and presents visual diagrams of the experimental workflows.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,1-Dibromo-1-pentene via Corey-Fuchs Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Pentanal | Triphenylphosphine (B44618) | Carbon Tetrabromide | Dichloromethane (B109758) | 1-3 | 0 to RT | 80-90 (estimated) |

Table 2: Reaction Conditions and Yields for the Reduction of 1,1-Dibromo-1-pentene

| Reactant | Catalyst | Solvent | Hydrogen Pressure | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1,1-Dibromo-1-pentene | 5% Pd/C | Ethanol | 1 atm (balloon) | 16 | RT | >90 (estimated) |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | CHBr₂ | ~5.8 (t) |

| ¹H NMR | CH₂-CHBr₂ | ~2.2 (m) |

| ¹H NMR | CH₂-CH₂-CHBr₂ | ~1.4 (m) |

| ¹H NMR | CH₂-CH₃ | ~1.3 (m) |

| ¹H NMR | CH₃ | ~0.9 (t) |

| ¹³C NMR | CHBr₂ | ~40-50 |

| ¹³C NMR | CH₂-CHBr₂ | ~35-45 |

| ¹³C NMR | CH₂-CH₂-CHBr₂ | ~30-35 |

| ¹³C NMR | CH₂-CH₃ | ~20-25 |

| ¹³C NMR | CH₃ | ~13-15 |

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1a: Synthesis of 1,1-Dibromo-1-pentene via Corey-Fuchs Reaction [1][2]

This procedure is adapted from the general Corey-Fuchs reaction protocol.[1][2]

Materials:

-

Pentanal

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

Hexanes

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq.) to the cooled solution. The mixture will typically turn yellow or orange.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of pentanal (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold hexanes.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-1-pentene.

-

Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Step 1b: Catalytic Hydrogenation of 1,1-Dibromo-1-pentene [3][4]

This procedure describes the selective reduction of the carbon-carbon double bond.[3][4]

Materials:

-

1,1-Dibromo-1-pentene

-

5% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (balloon)

-

Filtration apparatus (Celite)

Procedure:

-

In a round-bottom flask, dissolve the 1,1-dibromo-1-pentene in ethanol.

-

Carefully add 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen.

-

Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Route 2: Direct Synthesis (Proposed Protocols)

Method 2a: Synthesis using Tetrabutylammonium Tribromide and Triphenyl Phosphite

This proposed protocol is based on a reported rapid synthesis of gem-dibromoalkanes from aldehydes.

Materials:

-

Pentanal

-

Tetrabutylammonium tribromide

-

Triphenyl phosphite

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

To a round-bottom flask, add pentanal (1.0 eq.), tetrabutylammonium tribromide (1.1 eq.), and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triphenyl phosphite (1.1 eq.) to the stirred mixture.

-

Allow the reaction to proceed at 0 °C for 10-15 minutes. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2b: Synthesis using Phosphorus Pentabromide (PBr₅)

This is a classical method for the conversion of aldehydes to gem-dibromides.

Materials:

-

Pentanal

-

Phosphorus pentabromide (PBr₅)

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve pentanal (1.0 eq.) in an anhydrous, non-polar solvent under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Carefully and portion-wise, add phosphorus pentabromide (1.1 eq.). This reaction can be exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PBr₅.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic routes for this compound from pentanal.

References

1,1-Dibromopentane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dibromopentane, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis and presents a visual representation of the synthetic workflow.

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂[1] |

| Molecular Weight | 229.94 g/mol [1] |

| CAS Number | 13320-56-4[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Pentane, 1,1-dibromo-[1] |

| Boiling Point | 189 °C (estimate) |

| Melting Point | -28.63 °C (estimate) |

| Density | 1.654 g/mL (estimate) |

Synthesis of this compound: Experimental Protocol

A common method for the synthesis of gem-dibromoalkanes, such as this compound, involves the reaction of an aldehyde with a brominating agent like phosphorus pentabromide. The following is a generalized experimental protocol for such a transformation.

Reaction:

Pentanal + PBr₅ → this compound + POBr₃

Materials:

-

Pentanal

-

Phosphorus pentabromide (PBr₅)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place phosphorus pentabromide.

-

Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether, to the flask to create a slurry.

-

Reactant Addition: Cool the flask in an ice bath. Dissolve pentanal in the same anhydrous solvent and add it to the dropping funnel. Add the pentanal solution dropwise to the stirred slurry of phosphorus pentabromide at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture may then be gently heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the excess phosphorus pentabromide.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the solvent.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from pentanal.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of 1,1-Dibromopentane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dibromopentane, catering to researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and visualizes the logical workflow of spectroscopic analysis.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound (C₅H₁₀Br₂).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 - 6.0 | Triplet (t) | 1H | H-1 |

| ~2.1 - 2.3 | Multiplet (m) | 2H | H-2 |

| ~1.4 - 1.6 | Multiplet (m) | 2H | H-3 |

| ~1.3 - 1.5 | Multiplet (m) | 2H | H-4 |

| ~0.9 | Triplet (t) | 3H | H-5 |

Note: Predicted data is based on computational models and may vary from experimental results.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~40 - 45 | C-1 |

| ~35 - 40 | C-2 |

| ~30 - 35 | C-3 |

| ~20 - 25 | C-4 |

| ~13 - 15 | C-5 |

Note: Predicted data is based on computational models and may vary from experimental results.

Table 3: Expected Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H (alkane) stretching |

| 1465 - 1450 | Medium | C-H bending |

| 1380 - 1370 | Medium | C-H bending (methyl) |

| ~690 - 550 | Strong | C-Br stretching |

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Interpretation |

| 228, 230, 232 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two Br atoms) |

| 149, 151 | [M-Br]⁺ (Loss of a bromine radical) |

| 71 | [C₅H₁₁]⁺ (Loss of two bromine atoms) |

| 69 | [M-HBr₂]⁺ (Loss of two molecules of HBr) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) and receiver gain.

-

Acquire the free induction decay (FID).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the appropriate spectral width (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (e.g., 1024 or more, as ¹³C has a low natural abundance) and receiver gain.

-

Acquire the FID.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal using a pipette.

-

Ensure the crystal is fully covered by the liquid sample.

-

Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol (B130326) and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Microsyringe

-

Vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

Transfer the solution to a GC vial.

-

-

Instrument Setup:

-

Set the GC parameters:

-

Injector temperature (e.g., 250 °C)

-

Column type (e.g., a nonpolar column like DB-5)

-

Oven temperature program (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min)

-

Carrier gas (Helium) flow rate.

-

-

Set the MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range (e.g., m/z 40-300).

-

Source temperature (e.g., 230 °C).

-

Quadrupole temperature (e.g., 150 °C).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The mass spectrometer will ionize and fragment the molecules, and the detector will record the abundance of each ion at a specific mass-to-charge ratio.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Interpret the fragmentation pattern to confirm the structure of the compound.

-

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Information pathway from NMR spectroscopy to structural insights.

Caption: Logical fragmentation pathways for this compound in Mass Spectrometry.

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,1-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-dibromopentane. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. A generalized experimental protocol for the acquisition of NMR data for liquid samples is also included.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the two bromine atoms at the C1 position, which deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 | ~5.8 - 6.2 | Triplet (t) | 1H |

| H2 | ~2.1 - 2.3 | Multiplet (m) | 2H |

| H3 & H4 | ~1.3 - 1.5 | Multiplet (m) | 4H |

| H5 | ~0.9 - 1.0 | Triplet (t) | 3H |

Note: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show five unique carbon signals. The carbon atom bonded to the two bromine atoms (C1) will be significantly downfield due to the strong deshielding effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Chemical Shift (ppm) |

| C1 | ~40 - 45 |

| C2 | ~35 - 40 |

| C3 | ~30 - 35 |

| C4 | ~20 - 25 |

| C5 | ~10 - 15 |

Note: These are predicted values and may vary from experimental results.

Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the assignment of the predicted NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

2. NMR Spectrometer Setup:

-

The following is a general guide; specific parameters may need to be optimized for the instrument in use.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

Probe: A standard broadband or dual-channel probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 1,1-dibromopentane. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed prediction of its key absorption bands based on established principles of infrared spectroscopy and data from analogous compounds. It also outlines a standard experimental protocol for obtaining an IR spectrum of a liquid sample such as this compound.

Core Analysis: Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from the known absorption ranges for specific vibrational modes in alkyl halides and related organic molecules. The intensity of the absorption is categorized as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2960-2850 | s | C-H Stretching (CH₃ and CH₂) |

| ~1465 | m | C-H Bending (CH₂ scissors) |

| ~1380 | m | C-H Bending (CH₃ umbrella) |

| ~1250-1100 | m | C-C Stretching and CH₂ Wagging |

| ~690-550 | s | C-Br Stretching |

Interpretation of the Spectrum

The infrared spectrum of this compound is expected to be characterized by several key regions:

-

C-H Stretching Region (3000-2850 cm⁻¹): Strong absorptions in this region arise from the stretching vibrations of the carbon-hydrogen bonds within the pentyl chain.

-

C-H Bending Region (1470-1370 cm⁻¹): Moderate absorptions corresponding to the scissoring and bending vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are anticipated here.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. For this compound, this area will be dominated by C-C single bond stretching and various C-H wagging and twisting motions.

-

C-Br Stretching Region (700-500 cm⁻¹): A strong absorption band is expected in this lower frequency range, which is characteristic of the carbon-bromine bond stretching vibrations. The presence of two bromine atoms on the same carbon (a gem-dihalide) will influence the exact position and potentially the shape of this peak.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common and effective method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Methodology:

-

Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is installed.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Sample Application: A small drop of this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: The sample spectrum is then acquired. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific wavelengths, resulting in an attenuated IR beam.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for the FTIR analysis of this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromopentane

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,1-dibromopentane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's behavior under mass spectrometric conditions. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern derived from the analysis of its isomers and established principles of mass spectrometry.

Introduction to Mass Spectrometry of Halogenated Hydrocarbons

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the compound.

For halogenated compounds like this compound, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, which appear as pairs of peaks (for one bromine atom) or triplets (for two bromine atoms) separated by two m/z units.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on the expected stability of the fragment ions.

| m/z (Proposed) | Ion Structure | Proposed Fragmentation Pathway |

| 228/230/232 | [CH₃(CH₂)₃CHBr₂]⁺˙ (Molecular Ion) | Ionization of the this compound molecule. |

| 149/151 | [CH₃(CH₂)₃CHBr]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 69 | [C₅H₉]⁺ | Loss of two bromine radicals (2 •Br) from the molecular ion. |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Further fragmentation of the [C₅H₉]⁺ ion. |

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing similar volatile halogenated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the cleavage of the carbon-bromine and carbon-carbon bonds, leading to the formation of various fragment ions. The predicted primary fragmentation pathways are visualized in the following diagram.

Caption: Predicted fragmentation pathway of this compound.

This in-depth guide, based on predictive analysis, offers valuable insights into the mass spectrometric behavior of this compound. These findings can aid researchers in the identification and characterization of this and similar halogenated compounds. Further experimental validation is recommended to confirm these predicted fragmentation patterns.

An In-depth Technical Guide to the Solubility and Stability of 1,1-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1,1-dibromopentane (CAS No. 13320-56-4), a geminal dihaloalkane. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes information based on the principles of physical organic chemistry, data from analogous compounds, and established experimental methodologies. Detailed protocols for the determination of solubility and the assessment of stability are provided to equip researchers with the necessary tools for handling and utilizing this compound in a laboratory setting. This guide addresses the core requirements of data presentation in structured tables and the visualization of experimental workflows and degradation pathways using Graphviz.

Introduction

This compound, with the molecular formula C₅H₁₀Br₂, is an organobromine compound belonging to the class of geminal dihaloalkanes.[1] Its chemical structure, featuring two bromine atoms attached to the terminal carbon of a pentyl chain, imparts specific physical and chemical properties that are critical for its application in organic synthesis. Understanding its solubility in various solvents is paramount for reaction design, purification, and formulation. Furthermore, a thorough knowledge of its stability under different environmental conditions—such as exposure to heat, light, and varying pH—is essential for ensuring its integrity during storage and use, as well as for predicting its reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13320-56-4 | [1] |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| Appearance | Expected to be a liquid | Inferred from analogous compounds |

| Boiling Point | Data not available | |

| Density | Data not available |

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications. For this compound, solubility is governed by the "like dissolves like" principle. The long alkyl chain suggests good solubility in non-polar organic solvents, while the polar C-Br bonds may allow for some solubility in polar organic solvents. Its solubility in water is expected to be low.

Predicted and Analogous Solubility Data

Table 2: Predicted and Analogous Solubility of this compound and Related Compounds

| Solvent | Predicted Solubility of this compound | Solubility of 1,1-Dibromoethane (B1583053) (C₂H₄Br₂) | Reference |

| Water | Very low | 3.4 g/L (25 °C) | [2] |

| Hexane | Miscible | Soluble | [3] |

| Toluene | Miscible | Soluble | [3] |

| Ethanol | Miscible | Soluble | [4][7] |

| Acetone | Miscible | Soluble | [7] |

| Diethyl Ether | Miscible | Very Soluble | [7] |

| Chloroform | Miscible | Slightly Soluble | [7] |

Experimental Protocol for Solubility Determination

The following protocol outlines the shake-flask method, a reliable technique for determining the solubility of a liquid compound like this compound in various solvents.[8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, hexane) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is indicated by the presence of undissolved droplets of this compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for phase separation.

-

For aqueous solutions, centrifugation can be used to ensure complete separation of the undissolved this compound.

-

-

Sample Analysis:

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Calculate the concentration of this compound in the saturated solution from the calibration curve. The solubility is typically expressed in g/L or mol/L.

-

Stability of this compound

The stability of this compound is influenced by its susceptibility to various degradation pathways, including hydrolysis, thermal decomposition, and photochemical degradation. As a geminal dihaloalkane, it can undergo elimination reactions, particularly in the presence of a base.

Potential Degradation Pathways

-

Hydrolysis: In aqueous media, this compound can undergo hydrolysis. This nucleophilic substitution reaction, where water acts as the nucleophile, is expected to be slow under neutral conditions but can be accelerated by acidic or basic catalysis. The rate of hydrolysis of haloalkanes generally follows the trend I > Br > Cl > F, reflecting the carbon-halogen bond strength.[12][13] The hydrolysis of 1,1-dibromoethane has a reported half-life of 5.5 years at 25°C, suggesting that this compound would also be relatively stable to neutral hydrolysis.[7]

-

Elimination: In the presence of a strong base, such as fused potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), this compound can undergo a double dehydrobromination (elimination) to form an alkyne. This highlights its instability under strongly basic conditions.

-

Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The thermal decomposition of haloalkanes can proceed through molecular elimination of HBr or via a radical-chain mechanism.[14]

-

Photochemical Degradation: Bromoalkanes can undergo photodissociation upon exposure to UV light, leading to the cleavage of the C-Br bond and the formation of radical species.[15][16]

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[17][18][19][20][21]

Objective: To assess the stability of this compound under various stress conditions and to identify its major degradation products.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC with a photodiode array (PDA) detector or LC-MS

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid or liquid sample of this compound in an oven at an elevated temperature (e.g., 60 °C).

-

Photochemical Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or LC-MS method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed and unstressed samples.

-

Calculate the percentage degradation of this compound.

-

Identify and characterize the major degradation products using techniques like MS and NMR.

-

Conclusion

This technical guide has summarized the expected solubility and stability of this compound based on established chemical principles and data from analogous compounds. While specific quantitative data for this compound is limited, the provided experimental protocols offer robust methodologies for its determination. This compound is predicted to be soluble in a range of organic solvents and poorly soluble in water. Its stability is compromised under strongly basic conditions, and it is expected to be susceptible to hydrolysis, thermal, and photochemical degradation under forced conditions. The information and protocols presented herein are intended to be a valuable resource for researchers, enabling the safe and effective use of this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1-Dibromoethane - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 557-91-5: 1,1-Dibromoethane | CymitQuimica [cymitquimica.com]

- 5. 1-Bromobutane - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. 1,1-Dibromoethane | C2H4Br2 | CID 11201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. GC-MS analysis of halocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. savemyexams.com [savemyexams.com]

- 13. savemyexams.com [savemyexams.com]

- 14. escholarship.org [escholarship.org]

- 15. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sgs.com [sgs.com]

- 18. pharmadekho.com [pharmadekho.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 1,1-Dibromopentane

This guide provides comprehensive information on the hazards, safety precautions, and emergency procedures for handling 1,1-Dibromopentane. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and physical hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds like 1,5-Dibromopentane and 1-Bromopentane indicates that it should be treated as a hazardous substance. The primary hazards include:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Flammability: It is a combustible liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented in the table below.

| Property | Data | Source |

| Molecular Formula | C5H10Br2 | [1][4] |

| Molecular Weight | 229.94 g/mol | [4] |

| Appearance | Yellow Liquid | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 102 - 103 °C @ 15 mmHg (for 1,4-Dibromopentane) | [5] |

| Melting Point | -34.4 °C (for 1,4-Dibromopentane) | [5] |

| Flash Point | 31 °C (87.80 °F) (for 1-Bromopentane) | [3] |

| Autoignition Temperature | 206 °C (402.80 °F) (for 1-Bromopentane) | [3] |

| Density | 1.218 g/mL at 25 °C (for 1-Bromopentane) | |

| Solubility | Insoluble in water.[1] |

Experimental Protocols for Safe Handling

3.1 Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

-

Use spark-proof and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Flame retardant antistatic protective clothing is recommended.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Under normal use conditions with adequate engineering controls, respiratory protection may not be required.[1][6]

3.3 Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling.[1][2][5] Avoid contact with eyes, skin, and clothing.[2][3] Do not breathe mist, vapors, or spray.[1][2] Do not eat, drink, or smoke when using this product.[1][2] Keep away from open flames, hot surfaces, and sources of ignition.[1][2][6]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep containers tightly closed.[1][2][6] Keep away from heat, sparks, and flame.[1][2][6] Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][2]

Emergency Procedures

4.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if skin irritation occurs.[1][5]

-

Inhalation: Remove the victim from exposure to fresh air immediately.[1][3] If not breathing, give artificial respiration.[1][3] If breathing is difficult, give oxygen.[3] Seek medical attention if cough or other symptoms appear.[1][3]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical assistance.[1][2]

4.2 Fire-Fighting Measures

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[1][6] Do not use a straight stream of water.[3]

-

Specific Hazards: The substance is a combustible liquid.[1][2] Containers may explode when heated.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

-

Hazardous Combustion Products: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]

4.3 Accidental Release Measures

-

Personal Precautions: Clean up spills immediately.[3] Remove all sources of ignition.[1][3] Use a spark-proof tool.[3] Provide ventilation.[3] Use proper personal protective equipment as outlined in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter the environment.[1][7]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2] Collect the material into suitable, closed containers for disposal.[1][2]

Visualizations

Caption: Workflow for handling a chemical spill.

Caption: First aid response to different exposure routes.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C5H10Br2 | CID 12003646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. kscl.co.in [kscl.co.in]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes: Corey-Fuchs Synthesis of 1-Bromo-1-hexyne

The Corey-Fuchs reaction is a versatile and reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[1] This two-step process, which proceeds via a gem-dibromoalkene intermediate, is instrumental in the synthesis of various acetylenic compounds, which are key building blocks in pharmaceuticals, natural products, and materials science.[2]

This application note details the synthesis of 1-bromo-1-hexyne from pentanal. The process involves two key transformations:

-

Formation of 1,1-dibromo-1-hexene: Pentanal is treated with a reagent generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This step is analogous to a Wittig reaction and yields the corresponding 1,1-dibromo-1-hexene.[3]

-

Synthesis of 1-bromo-1-hexyne: The purified 1,1-dibromo-1-hexene is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature. This induces an elimination reaction to furnish the desired 1-bromo-1-hexyne.[1] Careful control of stoichiometry and reaction conditions allows for the selective formation of the bromoalkyne.

The resulting 1-bromo-1-hexyne is a versatile intermediate that can be used in a variety of subsequent transformations, such as cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) and nucleophilic additions.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1-bromo-1-hexyne from pentanal via the Corey-Fuchs reaction. The yields provided are typical for aliphatic aldehydes and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of 1,1-Dibromo-1-hexene from Pentanal

| Parameter | Value |

| Reactants | |

| Pentanal | 1.0 eq |

| Carbon Tetrabromide (CBr₄) | 1.5 eq |

| Triphenylphosphine (PPh₃) | 3.0 eq |

| Solvent | Dichloromethane (B109758) (DCM), anhydrous |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 80-90% |

Table 2: Reaction Parameters for the Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene

| Parameter | Value |

| Reactants | |

| 1,1-Dibromo-1-hexene | 1.0 eq |

| n-Butyllithium (n-BuLi) | 1.1 eq |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Reaction Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 70-85% |

Table 3: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 1,1-Dibromo-1-hexene | ~6.4 (t, 1H), 2.2 (q, 2H), 1.4 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) | ~138, 115, 34, 33, 32, 27 |

| 1-Bromo-1-hexyne | ~2.2 (t, 2H), 1.5 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) | ~80, 78, 31, 22, 21, 13 |

Note: The spectroscopic data provided are estimated values based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-1-hexene from Pentanal

Materials:

-

Pentanal

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add carbon tetrabromide (1.5 eq) to the solution. The mixture will typically turn from colorless to a yellow or orange suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of pentanal (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica (B1680970) gel, washing thoroughly with hexanes.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-1-hexene.

-

The crude product can be further purified by column chromatography on silica gel using hexanes as the eluent.

Protocol 2: Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene

Materials:

-

1,1-Dibromo-1-hexene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Syringes

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the purified 1,1-dibromo-1-hexene (1.0 eq) and anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe. A color change is often observed.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-bromo-1-hexyne.

-

The product can be purified by distillation under reduced pressure.

Visualizations

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Synthesis of Terminal Alkynes from 1,1-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the terminal alkyne, 1-pentyne (B49018), from its corresponding geminal dihalide, 1,1-dibromopentane. The synthesis proceeds via a double dehydrobromination reaction, a fundamental and widely utilized transformation in organic chemistry. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a mechanistic overview to guide researchers in successfully carrying out this synthesis.

Introduction

Terminal alkynes are crucial building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the synthesis of complex molecules in medicinal chemistry. A common and effective method for the preparation of terminal alkynes is the double dehydrohalogenation of geminal dihalides.[1][2][3] This process involves the elimination of two equivalents of hydrogen halide using a strong base to form the alkyne.[4][5][6]

This protocol focuses on the conversion of this compound to 1-pentyne using sodium amide (NaNH₂), a strong base that efficiently promotes the required double elimination.[2][7][8] For the synthesis of terminal alkynes, it is crucial to use a sufficiently strong base to not only effect the eliminations but also to deprotonate the resulting terminal alkyne, driving the reaction to completion.[2][6] A subsequent aqueous workup is then necessary to reprotonate the acetylide and yield the final product.[6][8]

Reaction and Mechanism

The overall reaction involves the treatment of this compound with a strong base, such as sodium amide, to yield 1-pentyne.

Overall Reaction:

CH₃CH₂CH₂CH(Br)₂ + 2 NaNH₂ → CH₃CH₂CH₂C≡CH + 2 NaBr + 2 NH₃

The reaction proceeds through a stepwise E2 (elimination, bimolecular) mechanism.[9] The strong base abstracts a proton from the carbon adjacent to the dihalo-substituted carbon, leading to the formation of a vinyl bromide intermediate. A second elimination reaction then occurs to form the alkyne. When a strong base like sodium amide is used, the terminal alkyne is deprotonated to form a sodium acetylide. This is then protonated during the aqueous workup.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 1-pentyne from this compound.

Materials and Equipment:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-